Technical Whitepaper: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
Technical Whitepaper: Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes the "Molecular Weight" not just as a static value, but as the foundational constant for stoichiometric precision in downstream synthesis.
Precision Stoichiometry, Synthetic Provenance, and Quality Assurance[1]
Executive Summary
Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS: 1363381-53-6 ) serves as a critical heteroaromatic scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its utility lies in the high reactivity of the C3 and C6 chlorine atoms toward nucleophilic substitution, allowing for the rapid construction of complex fused-ring systems.
The precise molecular weight of 221.04 g/mol is the governing variable for yield calculations. Inaccurate stoichiometry arising from failure to account for isotopic distribution or purity corrections can lead to significant yield erosion in multi-step campaigns.[1] This guide provides the definitive physicochemical profile, synthesis logic, and self-validating quality control protocols for this compound.[1]
Physicochemical Core Profile
The following data constitutes the "Source of Truth" for analytical calibration and batch planning.
| Parameter | Value / Descriptor | Technical Note |
| Molecular Weight | 221.04 g/mol | Based on standard atomic weights (C=12.011, H=1.008, Cl=35 .45, N=14.007, O=15.999).[1] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | Critical: Contains zero ring protons; only methyl protons are present.[1] |
| CAS Registry Number | 1363381-53-6 | Primary identifier for regulatory and safety data sheets (SDS).[1] |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow.[1] |
| Solubility Profile | DMSO, DCM, Ethyl Acetate | Poor solubility in water; susceptible to hydrolysis under aqueous basic conditions. |
| Isotopic Signature | M (100%), M+2 (~64%), M+4 (~10%) | Distinctive "9:6:1" pattern in Mass Spectrometry due to two Chlorine atoms. |
Synthetic Provenance & Causality
Understanding the origin of the molecule allows the researcher to anticipate impurities. The synthesis of 3,6-dichloropyridazines typically proceeds via the "Maleic Hydrazide Route," involving the chlorination of a cyclic hydrazide precursor.
The Canonical Synthesis Pathway
The synthesis generally involves the conversion of a 3,6-dihydroxypyridazine (tautomer of pyridazinedione) into the dichloro derivative using a phosphoryl chloride (
Mechanism & Impurity Logic:
-
Precursor Formation: Condensation of hydrazine with a tricarbonyl species (e.g., a citraconate derivative) yields the Methyl 5-methyl-3,6-dihydroxypyridazine-4-carboxylate .[1]
-
Aromatization/Chlorination: Treatment with
replaces both carbonyl oxygens with chlorine.[1] -
Workup: Quenching on ice is critical to prevent hydrolysis of the C4-methyl ester.[1]
Reaction Workflow Diagram
The following diagram illustrates the logical flow from precursor to downstream application, highlighting critical control points.
Figure 1: Synthetic logic flow for 3,6-dichloropyridazine generation. The chlorination step (red) is the primary source of potential monochloro impurities.
Self-Validating Quality Control Protocols
To ensure the material is suitable for high-stakes synthesis, researchers must validate the compound using Orthogonal Analysis (NMR + MS).[1] Do not rely solely on vendor Certificates of Analysis (CoA).[1]
Protocol A: Proton NMR Validation
The structure of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is unique because it lacks ring protons.[1] A pure sample must show only two singlets .[1]
-
Solvent:
or .[1] -
Expectation:
Protocol B: Mass Spectrometry (Isotopic Fingerprint)
The molecular weight (221.[1]04) is an average.[1] In MS, you must look for the specific isotopic distribution caused by two chlorine atoms (
-
Calculated Monoisotopic Mass: ~219.98 Da (
).[1] -
Validation Criteria:
-
Fail State: If the M+2 peak is only ~33% of the parent, the sample is likely the monochloro impurity (MW ~187), rendering it useless for dual-functionalization schemes.
Handling & Stoichiometric Application
Molarity Calculation
When preparing stock solutions for High-Throughput Screening (HTS) or parallel synthesis:
Example: To make 10 mL of a 50 mM stock solution:
Stability Warning
The C4-methyl ester is electron-deficient due to the adjacent nitrogen atoms and chlorine substituents.[1]
-
Risk: Rapid hydrolysis to the carboxylic acid if exposed to moisture + base.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Solvent Choice: Avoid protic solvents (MeOH/EtOH) if strong nucleophiles are present, as transesterification may occur. Use THF, Dioxane, or DMF .
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Pyridazine Carboxylates and Derivatives. Retrieved from [Link]
-
ResearchGate. (2025).[1] Synthesis of Methyl 6-Chloropyridazine-3-carboxylate and Related Scaffolds. Retrieved from [Link]
-
Google Patents. (2015).[1] Method for synthetizing 3,6-dichloropyridazine derivatives (CN104447569A).[1] Retrieved from
